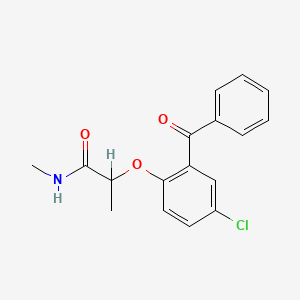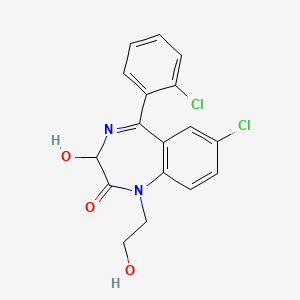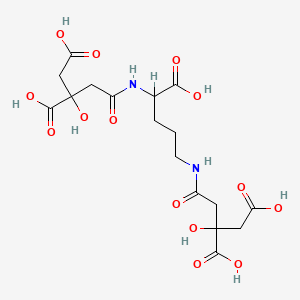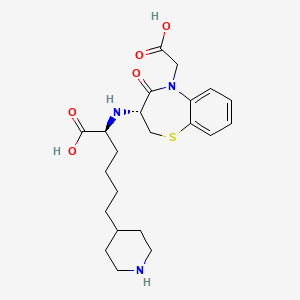![molecular formula C18H23N3O3S B1226036 1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)
1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea is a sulfonamide.
Scientific Research Applications
Chemical Synthesis and Derivatives
- This compound reacts with isocyanates and isothiocyanates to yield substituted imidazolidinones, and with chlorosulfonyl isocyanate, it forms an open chained urea (Martín, 1991).
- It has been used in the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones, and their 2-thio analogues through reactions with urea or potassium thiocyanate (Vaickelionienė et al., 2005).
Anion Coordination Chemistry
- Protonated urea-based ligands of this compound have shown anion coordination chemistry, forming adducts with inorganic oxo-acids and displaying a variety of hydrogen bond motifs (Wu et al., 2007).
Environmental and Analytical Chemistry
- The compound is studied for its role in the development of an indirect competitive ELISA for the determination of isoproturon in soil and flour, highlighting its relevance in environmental monitoring and food safety (Fang-shi, 2007).
Anticancer Research
- Derivatives of 1-aminotetralins synthesized from this compound have been tested for anticancer activity against human glioblastoma and prostate cancer cell lines, showing potential as anticancer agents (Özgeriş et al., 2017).
Structural Chemistry
- The crystal structure of related compounds, such as chlorfluazuron, has been determined, providing insights into the molecular arrangement and potential interactions in solid state (Cho et al., 2015).
Pharmacological Studies
- Some derivatives have shown potent and selective inhibition of human immunodeficiency virus type 1, indicating their potential application in antiviral therapies (Baba et al., 1991).
properties
Product Name |
1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea |
|---|---|
Molecular Formula |
C18H23N3O3S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea |
InChI |
InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-15(9-12)19-18(22)20-17-11-16(7-6-14(17)3)25(23,24)21(4)5/h6-11H,1-5H3,(H2,19,20,22) |
InChI Key |
CHGGHWRLXQQEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)NC2=CC(=CC(=C2)C)C |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
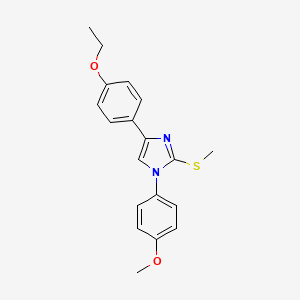
![N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide](/img/structure/B1225958.png)
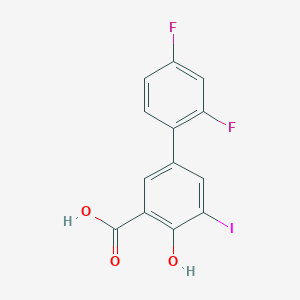
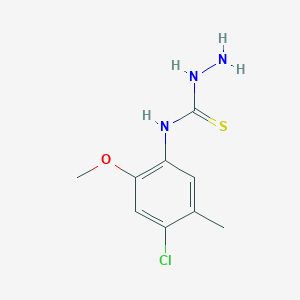
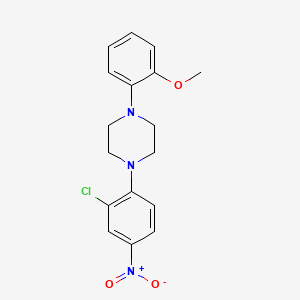
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
